Imidazo[2,1-B]thiazole-6-propanoic acid
CAS No.: 933708-83-9
Cat. No.: VC8010008
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933708-83-9 |
|---|---|
| Molecular Formula | C8H8N2O2S |
| Molecular Weight | 196.23 |
| IUPAC Name | 3-imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid |
| Standard InChI | InChI=1S/C8H8N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h3-5H,1-2H2,(H,11,12) |
| Standard InChI Key | QFQIKOVULGDPNX-UHFFFAOYSA-N |
| SMILES | C1=CSC2=NC(=CN21)CCC(=O)O |
| Canonical SMILES | C1=CSC2=NC(=CN21)CCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Functional Groups
Imidazo[2,1-b]thiazole-6-propanoic acid consists of a fused imidazole and thiazole ring system. The imidazole ring (positions 1–3) shares a common bond with the thiazole ring (positions 4–6), forming a planar bicyclic framework. A propanoic acid moiety (-CH2CH2COOH) is attached at the 6-position of the thiazole ring, introducing both hydrophilic and hydrogen-bonding capabilities . The presence of nitrogen and sulfur atoms within the heterocyclic core enhances its ability to participate in π-π stacking and coordinate with metal ions, which is critical for interactions with biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclocondensation reactions. For example, 1,2,3-triazolo-linked benzo[d]imidazo[2,1-b]thiazole conjugates were synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by Suzuki-Miyaura coupling to introduce aryl groups . Similarly, brominated analogs are prepared through electrophilic substitution, where bromine is introduced at the 2-position using N-bromosuccinimide (NBS) under acidic conditions . The propanoic acid side chain is often incorporated via alkylation or Michael addition reactions, as seen in the synthesis of thienyl-substituted derivatives.
Analytical Characterization
Key characterization techniques include:
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Nuclear Magnetic Resonance (NMR): 1H NMR spectra of imidazo[2,1-b]thiazole derivatives show distinct signals for the aromatic protons (δ 7.2–8.5 ppm) and the methylene groups of the propanoic acid side chain (δ 2.6–3.1 ppm) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights, with the brominated derivative exhibiting a characteristic isotopic pattern due to bromine .
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X-ray Crystallography: Structural analysis of related compounds, such as imidazo[2,1-b]thiazole-5-carboxylic acid, reveals planarity of the bicyclic system and hydrogen-bonding interactions facilitated by the carboxylic acid group .
Pharmacological Activities
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives exhibit potent antiproliferative effects by targeting tubulin dynamics. In a study by Shaik et al., benzo[d]imidazo[2,1-b]thiazole conjugates (e.g., compounds 5f and 5k) inhibited tubulin polymerization in MCF-7 breast cancer cells with IC50 values of 0.60 µM and 0.78 µM, respectively . Flow cytometry revealed G2/M phase arrest, accompanied by elevated cyclin B1 levels and disrupted microtubule networks. Apoptosis was confirmed via mitochondrial membrane depolarization and Annexin V staining, underscoring their dual mechanism of action .
Antimicrobial Activity
Molecular docking studies highlight the potential of imidazo[2,1-b]thiazole derivatives as antimicrobial agents. For instance, analogs bearing nitro or methoxy substituents showed high binding affinity (-9.7 to -10.8 kcal/mol) against Mycobacterium tuberculosis pantothenate synthetase and fungal glycylpeptide N-tetradecanoyl transferase, outperforming standard drugs like isoniazid (-5.6 kcal/mol) and fluconazole (-7.3 kcal/mol) . These interactions are mediated by hydrogen bonds with active-site residues (e.g., Asp179 and Arg72) and hydrophobic contacts with the thiazole ring .
Structural Analogs and Structure-Activity Relationships (SAR)
Impact of Substituents
The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on substituent patterns:
Comparative Analysis of Analogs
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2-Bromo-imidazo[2,1-b]thiazole-6-propanoic acid: Bromination at position 2 increases molecular weight (275.12 g/mol) and enhances binding to hydrophobic pockets in tubulin .
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3-[6-(2-Thienyl)imidazo[2,1-b]thiazol-3-yl]propanoic acid: The thienyl group at position 6 introduces π-stacking interactions, improving affinity for fungal targets (docking score: -8.9 kcal/mol).
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